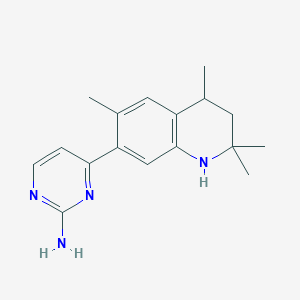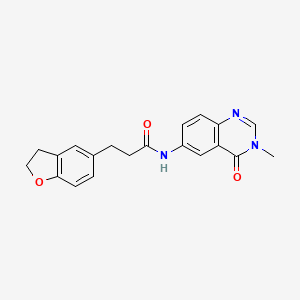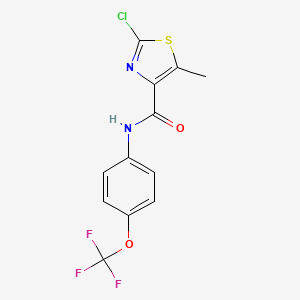![molecular formula C25H23N3OS B11034184 1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B11034184.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE is a complex organic compound that features an indole ring, a quinazoline ring, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor such as 2-methylindole, the indole ring can be synthesized through Fischer indole synthesis.
Quinazoline Ring Formation: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The indole and quinazoline intermediates are coupled using a sulfanyl linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE: Lacks the tetrahydro component in the quinazoline ring.
1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)AMINO]-1-ETHANONE: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of 1-(2-METHYL-1H-INDOL-3-YL)-2-[(4-PHENYL-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C25H23N3OS |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H23N3OS/c1-16-23(18-11-5-7-13-20(18)26-16)22(29)15-30-25-27-21-14-8-6-12-19(21)24(28-25)17-9-3-2-4-10-17/h2-5,7,9-11,13,26H,6,8,12,14-15H2,1H3 |
InChI-Schlüssel |
QQIMQYFFSBFFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11034127.png)

![8-methoxy-6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034142.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-(4-methoxybenzyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11034146.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11034157.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11034158.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11034160.png)



![N-[(E)-amino{[(2E)-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11034183.png)
![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11034187.png)
![methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034197.png)
